1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-(methylthio)-4-oxo-
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Overview
Description
2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the amino, methylthio, and carboxamide groups. The final step involves the attachment of the 1,3-dihydroxypropan-2-yl group through an ether linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anticancer agent, antiviral compound, or enzyme inhibitor.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: Lacks the 1,3-dihydroxypropan-2-yl group.
2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: Lacks the methylthio group.
2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine: Lacks the carboxamide group.
Uniqueness
The uniqueness of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the 1,3-dihydroxypropan-2-yl group enhances its solubility and potential for forming hydrogen bonds, while the methylthio group provides unique electronic properties. The carboxamide group contributes to its stability and potential for interactions with biological targets.
Properties
CAS No. |
127945-63-5 |
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Molecular Formula |
C12H17N5O5S |
Molecular Weight |
343.36 g/mol |
IUPAC Name |
2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H17N5O5S/c1-23-11-6(8(13)20)7-9(15-12(14)16-10(7)21)17(11)4-22-5(2-18)3-19/h5,18-19H,2-4H2,1H3,(H2,13,20)(H3,14,15,16,21) |
InChI Key |
OGTQCEVFXKHHOI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(N1COC(CO)CO)N=C(NC2=O)N)C(=O)N |
Origin of Product |
United States |
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